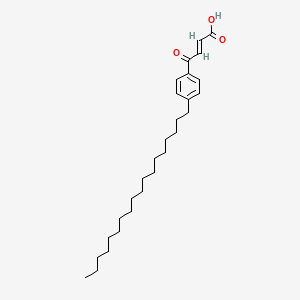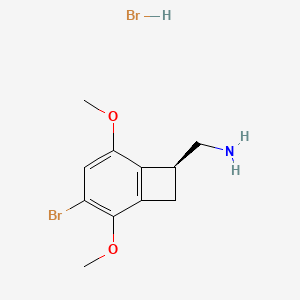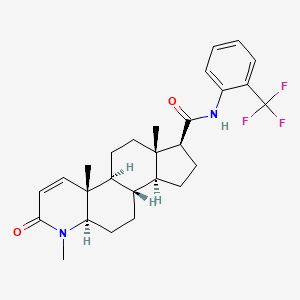
Ppnds
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
PPNDs are typically synthesized through hydrothermal treatments, which offer a low-cost, green route to nitrogen-doped, carbon-rich, photoluminescent materials. Increasing the reaction temperature during synthesis results in PPNDs with decreased particle size and increased quantum yield, enhancing their photoluminescence. For instance, PPNDs synthesized through this method have been effectively used as fluorescent sensing platforms for the detection of Cu(II) ions, showcasing their sensitivity and selectivity with detection limits as low as 1 nM (Liu et al., 2012).
Molecular Structure Analysis
The molecular structure of PPNDs is crucial for their properties and functionalities. Structural elements such as carbonyl functions, rings, and aromatics play significant roles in determining their physico-chemical properties. The presence or absence of these elements is represented by binary digits, which can be used to estimate properties like aqueous solubility from the n-octanol/water partition coefficient, showcasing the versatility of PPNDs in various applications (Brüggemann & Altschuh, 1991).
Chemical Reactions and Properties
Chemical reactions involving PPNDs are centered around their ability to form complexes and undergo transformations that impact their physical and chemical properties. For example, the synthesis of cavitands based on calix[4]pyrrole-resorcinarene hybrids highlights the structural and conformational adaptability of PPNDs, demonstrating their potential in creating highly stable complexes with specific guests (Galán et al., 2014).
Physical Properties Analysis
The physical properties of PPNDs, such as optical and electronic characteristics, are significantly influenced by their molecular structure. Soluble poly-p-phenylene oligomers, for instance, demonstrate size-dependent electronic transport properties, highlighting the influence of molecular size on the optoelectronic properties of PPNDs. This relationship is crucial for the design and application of PPNDs in electronic and photonic devices (Banerjee et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties of PPNDs involves exploring their reactivity, stability, and interaction with other substances. Molecular-structure-based models offer insights into the chemical inventories and environmental impacts of PPNDs, assisting in process optimization and environmental assessment. These models are based on the molecular structure of PPNDs and do not require prior knowledge of the production process, highlighting their importance in chemical research and application (Wernet et al., 2008).
科研应用
荧光聚合物纳米点(PPNDs):用于对Cu(II)离子进行荧光传感,可在水样中检测这些离子。该方法具有低检测限、敏感性和选择性检测的优点(Liu等,2012)。
P2X(1)受体拮抗剂(PPNDS):吡啶醛-5'-磷酸盐-6-(2'-萘偶氮-6'-硝基-4',8'-二磺酸)或PPNDS以其拮抗P2X(1)受体介导的反应的能力而闻名,展示了一种新颖且特异的P2受体拮抗剂功能(Lambrecht et al., 2000)。
苍白-桥-黑质变性(PPND):这是与MAPT基因突变相关的神经退行性疾病,其特征为帕金森病、痉挛、痴呆和其他症状。研究重点在于理解其病理学和潜在的遗传测试(Spector et al., 2011)。
公众参与科学研究(PPSR):这一概念强调公众对科学知识和理解在增强科学研究、实践和政策的效力和响应性方面的作用。它探讨了教育推广和参与性参与之间的相互作用(Haywood & Besley, 2014)。
多孔板营养输送系统(PPNDS):在微重力植物生长系统的背景下,PPNDS旨在提供准确的环境控制,并通过表面张力促进微重力中的两相流分离。这项技术解决了太空植物生长环境中的挑战(Hoehn et al., 2003)。
父亲围产期抑郁症(PPND):该领域的研究侧重于理解父亲围产期抑郁症的性质和治疗方法,以及其对家庭的影响,并为PPND的干预模型的发展提供支持(Habib, 2012)。
肿瘤旁神经病(PNDs):这些疾病被研究以洞察神经元功能和肿瘤免疫。PNDs为理解神经系统与癌症之间复杂相互作用提供了一个窗口(Darnell, 2004)。
性质
IUPAC Name |
tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWIRFKQZFSILU-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N4Na4O14PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018099 |
Source


|
| Record name | Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ppnds | |
CAS RN |
1021868-77-8 |
Source


|
| Record name | Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。







![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)




![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)